N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and thiazole intermediates. One common method involves the reaction of adamantanecarboxylic acid with thioamides to form the thiazole ring . The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of isatin with a ketone . The final step involves the coupling of the thiazole and quinoline intermediates under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .
Scientific Research Applications
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance lipophilicity and membrane permeability, facilitating the compound’s entry into cells. The thiazole and quinoline rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide: Known for its antiviral activity.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Used in the synthesis of functional materials.
1,3-dehydroadamantane: A key intermediate in the synthesis of various adamantane derivatives.
Uniqueness
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of adamantane, thiazole, and quinoline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H33N3O3S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H33N3O3S/c1-2-7-29-19-6-4-3-5-18(19)22(30)21(24(29)32)23(31)28-25-27-20(14-33-25)26-11-15-8-16(12-26)10-17(9-15)13-26/h14-17,30H,2-13H2,1H3,(H,27,28,31) |
InChI Key |
CGJSLHCTBWATEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCCC2)C(=C(C1=O)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)O |
Origin of Product |
United States |
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